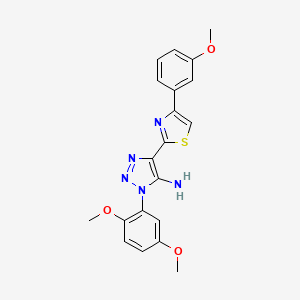

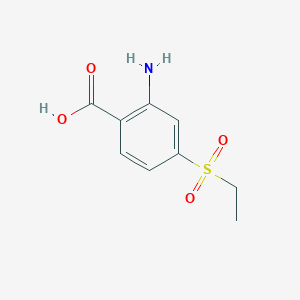

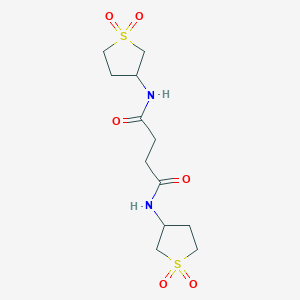

![molecular formula C12H15F2NO4S2 B2814672 4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2305540-96-7](/img/structure/B2814672.png)

4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride” is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Synthesis Analysis

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of sulfonyl fluorides, including “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, involves a sulfur-fluorine bond . This bond is part of what makes sulfonyl fluorides attractive for various applications, particularly due to their resistance to hydrolysis under physiological conditions .Chemical Reactions Analysis

Sulfonyl fluorides, such as “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, can engage with nucleophiles under suitable reaction conditions . This has led to new activation methods . The reaction between ribonucleosides and ex situ generated sulfonyl fluoride has also been developed .Physical And Chemical Properties Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They possess a balance of reactivity and stability that is attractive for these applications .Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride” is not available, it’s important to note that sulfonyl fluorides, in general, should be handled with care. For example, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that there could be further developments and applications for sulfonyl fluorides, including “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, in the future.

Eigenschaften

IUPAC Name |

4-[(3-fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO4S2/c13-9-2-1-3-10(8-9)15-21(18,19)12-6-4-11(5-7-12)20(14,16)17/h4-7,9-10,15H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMRLKGFEPTGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

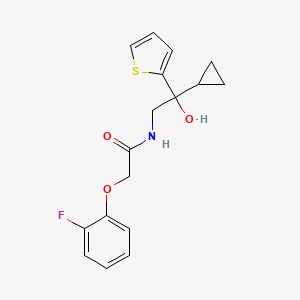

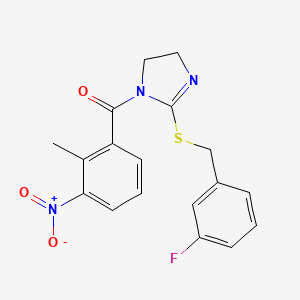

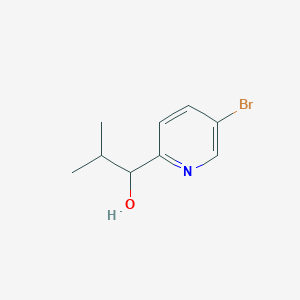

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)

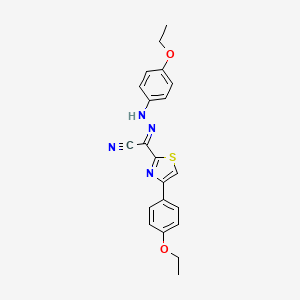

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)